![molecular formula C13H16N2O B14387147 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- CAS No. 89587-12-2](/img/structure/B14387147.png)
2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. Pyrrolidinones are known for their diverse biological activities and are often used as scaffolds in drug discovery .
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of aniline, an aldehyde, and a ketone in the presence of a catalyst. This one-pot multicomponent synthesis is often promoted by ultrasound and uses citric acid as a green catalyst . Industrial production methods typically involve the use of tubular reactors packed with solid catalysts, such as magnesium silicate, under high temperatures and pressures .
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is explored for its potential use in drug formulations, particularly for its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients . Industrially, it is used in the production of polymers and as a solvent in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- can be compared with other similar compounds such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and functional groups. For example, N-methyl-2-pyrrolidinone is another pyrrolidinone derivative that is widely used as a solvent and in pharmaceutical formulations . The uniqueness of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
89587-12-2 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
3-(dimethylaminomethylidene)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-14(2)10-11-8-9-15(13(11)16)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
BPLOWDXSHFEXEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


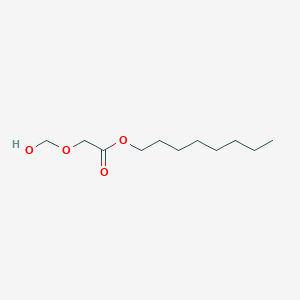
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
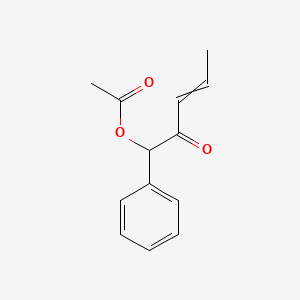
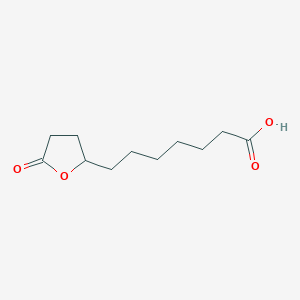
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
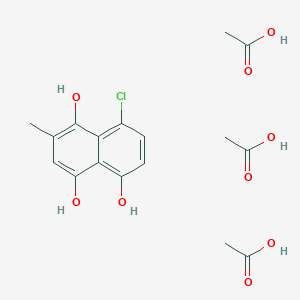
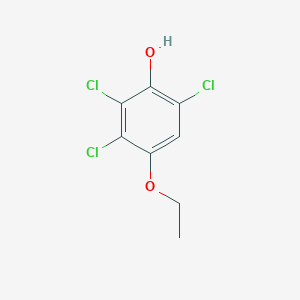
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)




![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)
